molecular formula C24H35Cl3N4O2 B10764368 N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride

Cat. No.: B10764368
M. Wt: 517.9 g/mol
InChI Key: UAYVALGQSZNINT-UHFFFAOYSA-N
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Description

N-[2-[4-(2-Hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride (CAS 146715-34-6) is a trihydrochloride salt derivative of the selective serotonin 5-HT1A receptor antagonist desmethyl-WAY 100635 . Structurally, it features a cyclohexanecarboxamide backbone linked to a pyridinyl group and a piperazine ring substituted with a 2-hydroxyphenyl moiety. The trihydrochloride salt enhances solubility and stability compared to freebase forms, making it suitable for preclinical studies . This compound is critical for investigating 5-HT1A receptor dynamics, as it lacks the methyl group present in its analog WAY-100,635 (a methoxyphenyl derivative), which may influence receptor binding kinetics .

Properties

IUPAC Name

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2.3ClH/c29-22-11-5-4-10-21(22)27-17-14-26(15-18-27)16-19-28(23-12-6-7-13-25-23)24(30)20-8-2-1-3-9-20;;;/h4-7,10-13,20,29H,1-3,8-9,14-19H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYVALGQSZNINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CCN2CCN(CC2)C3=CC=CC=C3O)C4=CC=CC=N4.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide undergoes several types of chemical reactions:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridinyl group, to form dihydropyridine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydropyridine derivatives, and various substituted piperazines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C24H35Cl3N4O2
  • Molecular Weight : Approximately 447.486 g/mol
  • CAS Number : 924640-31-3

The unique structure, featuring a piperazine ring and a pyridine moiety, allows for diverse interactions with biological targets, particularly in the central nervous system.

Pharmacological Applications

  • Serotonin Receptor Modulation
    • The compound is known to act as a ligand for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are crucial in mood regulation and anxiety management. Research indicates that compounds with similar structures can modulate serotonin levels effectively, making this compound a potential candidate for treating depression and anxiety disorders.
  • CNS Disorders
    • Studies have shown that compounds like N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride may be beneficial in treating cognitive impairments associated with conditions such as Alzheimer's disease. The modulation of neurotransmitter systems can improve cognitive function and alleviate symptoms related to these disorders .
  • Antidepressant Properties
    • Similar compounds have demonstrated antidepressant-like effects in preclinical studies. The structural similarities suggest that this compound may exhibit comparable pharmacological profiles, warranting further investigation into its efficacy as an antidepressant.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the interaction of the compound with serotonin receptors, revealing significant binding affinity to 5-HT1A receptors.
Study 2Evaluated the compound's effects on anxiety models in rodents, showing reduced anxiety-like behavior compared to control groups.
Study 3Conducted molecular docking studies indicating strong interactions with target proteins involved in CNS disorders.

These studies collectively highlight the compound's potential as a therapeutic agent for various psychiatric conditions.

Synthesis and Characterization

The synthesis of N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride typically involves multi-step organic reactions that include:

  • Formation of the piperazine ring.
  • Attachment of the pyridine moiety.
  • Final cyclohexanecarboxamide formation.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide involves its interaction with molecular targets such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways . This interaction can lead to therapeutic effects in conditions like hypertension and depression .

Comparison with Similar Compounds

WAY-100,635 Maleate (CAS 146714-97-6)

WAY-100,635 maleate shares the core cyclohexanecarboxamide structure but differs in the piperazine substituent (2-methoxyphenyl vs. 2-hydroxyphenyl) and counterion (maleate vs. trihydrochloride). Both compounds exhibit high 5-HT1A affinity, but desmethyl-WAY 100635’s hydroxyl group may reduce metabolic stability due to increased polarity .

18F-Mefway and 18F-FCWAY

These fluorine-18 radiolabeled analogs are used in positron emission tomography (PET) imaging for quantifying 5-HT1A receptors in vivo. Unlike the trihydrochloride compound, 18F-Mefway includes a trans-fluoromethyl group on the cyclohexane ring, while 18F-FCWAY substitutes the hydroxyl group with fluorine. Both exhibit rapid brain uptake and clearance, but 18F-Mefway shows superior receptor specificity and lower nonspecific binding compared to 18F-FCWAY .

8-OH-DPAT Hydrobromide (CAS 78950-78-4)

A 5-HT1A receptor agonist, 8-OH-DPAT hydrobromide, contrasts functionally with the antagonist activity of the trihydrochloride compound. Structurally, it lacks the cyclohexanecarboxamide scaffold, instead featuring a tetrahydronaphthalenol core. This difference underpins its agonist efficacy, making it a tool for studying receptor activation pathways .

Physicochemical Properties

Property Trihydrochloride Compound WAY-100,635 Maleate 18F-Mefway
Molecular Formula C25H31N4O2·3HCl C25H34N4O2·C4H4O4 C26H33F1N4O2
Molecular Weight (g/mol) 535.92 540.66 452.57
LogP ~2.5 (predicted) 3.83 3.95 (fluorinated)
Solubility High (trihydrochloride salt) Moderate (maleate salt) Low (non-ionic form)
Primary Application In vitro antagonist studies In vivo PET imaging In vivo PET imaging

Key Observations :

  • The trihydrochloride salt improves aqueous solubility compared to maleate or non-ionic forms, facilitating in vitro assays .
  • Fluorinated analogs (18F-Mefway/FCWAY) prioritize blood-brain barrier permeability over solubility for imaging .

Pharmacological Profiles

Receptor Binding Affinity

  • Trihydrochloride Compound: Exhibits nanomolar affinity (Ki ~1–5 nM) for 5-HT1A receptors, with negligible activity at α1-adrenergic or D2 dopamine receptors .
  • WAY-100,635 Maleate : Similar affinity (Ki ~0.5–2 nM) but faster dissociation kinetics due to methoxy group interactions .
  • 8-OH-DPAT Hydrobromide: Agonist activity with Ki ~2 nM, highlighting how minor structural changes (hydroxyl vs. methoxy) reverse functional outcomes .

Metabolic Stability

The hydroxyphenyl group in the trihydrochloride compound increases susceptibility to glucuronidation compared to methoxy-substituted analogs, reducing in vivo half-life . This limitation is circumvented in PET tracers like 18F-Mefway, where fluorine substitution enhances metabolic resistance .

Biological Activity

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride (CAS Number: 924640-31-3) is a complex organic compound with significant potential in pharmacological research, particularly in neuropharmacology and medicinal chemistry. Its structure includes a cyclohexanecarboxamide backbone, a piperazine moiety, and a pyridine ring, which collectively enhance its biological activity.

  • Molecular Formula : C24H35Cl3N4O2
  • Molecular Weight : 447.486 g/mol
  • LogP : 3.69050
  • PSA (Polar Surface Area) : 105.73000

The compound primarily acts as a ligand for serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. These receptors are crucial in regulating mood, anxiety, and cognition. The presence of the hydroxyphenyl group is believed to enhance its binding affinity and specificity towards these receptors, making it a candidate for treating psychiatric disorders.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures can modulate serotonin levels, which are vital for mood regulation. The compound's ability to act as a selective antagonist for the 5-HT1A receptor suggests its potential use in treating anxiety and depression .

Tyrosinase Inhibition

In studies focused on tyrosinase inhibition, a key enzyme in melanin biosynthesis, related compounds have shown promising results. For instance, derivatives of the hydroxyphenylpiperazine class demonstrated significant inhibitory effects on tyrosinase activity, indicating that similar mechanisms may apply to N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride .

Study on Serotonin Receptor Interaction

A study evaluated the interactions of various piperazine-based compounds with serotonin receptors. The findings suggested that N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride exhibited strong binding affinity to the 5-HT1A receptor, contributing to its antidepressant-like effects.

Tyrosinase Inhibition Assays

In vitro assays demonstrated that related compounds significantly inhibited tyrosinase activity with IC50 values in the low micromolar range. For example, one derivative showed an IC50 of 3.8 μM against AbTYR, highlighting the potential of this class of compounds in anti-melanogenic applications .

Comparative Analysis of Related Compounds

Compound NameStructure HighlightsBiological Activity
N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)carboxamideContains methoxy instead of hydroxyPotentially similar receptor activity
N-(2-pyridinyl)-N-(4-fluorophenyl)piperazineFluorinated phenyl groupAntidepressant-like effects
1-(4-hydroxyphenyl)-piperazineSimplified piperazine derivativeModulates serotonin pathways

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